N-[(2-chloro-4-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazin core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 6. Key structural elements include:
- Position 2: A 4-(propan-2-yl)phenyl substituent, introducing steric bulk and lipophilicity.
- Position 4: A ketone oxygen (4-oxo group), which may influence electronic properties and intermolecular interactions .
The molecule’s design suggests targeting enzymes or receptors sensitive to halogenated aromatic systems and heterocyclic cores, common in kinase inhibitors or GPCR modulators.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClFN4O2/c1-16(2)17-3-5-18(6-4-17)22-14-23-25(33)30(11-12-31(23)29-22)10-9-24(32)28-15-19-7-8-20(27)13-21(19)26/h3-8,11-14,16H,9-10,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBZXFXGNXVCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazolo[1,5-a]pyrazines, which have been explored for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets. Key areas of interest include:
-
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies : In vitro studies demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 10 to 20 µM.
-
Anti-inflammatory Effects
- Inhibition of Pro-inflammatory Cytokines : The compound has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
- Animal Models : In vivo studies using rodent models of inflammation indicated a reduction in paw edema and inflammatory markers following administration of the compound.
-
Neuroprotective Properties
- Oxidative Stress Reduction : The compound demonstrated an ability to scavenge free radicals and reduce oxidative stress in neuronal cell cultures.
- Neurotoxicity Studies : Protective effects against neurotoxic agents were observed, suggesting its potential for treating neurodegenerative diseases.
Data Tables
Anticancer Activity
Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrazines. The presence of electron-withdrawing groups such as chlorine and fluorine has been correlated with enhanced anticancer activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells after treatment.
Anti-inflammatory Mechanism
The anti-inflammatory properties were linked to the inhibition of NF-kB signaling pathways. The compound effectively downregulated the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Mechanism
Neuroprotective studies revealed that the compound could mitigate neuronal cell death induced by oxidative stress. It was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting a mechanism involving the modulation of cellular redox status.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin Derivatives ()
- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide . Core: Pyrazolo[3,4-d]pyrimidin (vs. pyrazolo[1,5-a]pyrazin in the target compound). Substituents: Fluorophenyl, chromenone, and sulfonamide groups. The target compound’s pyrazin core may offer distinct conformational flexibility.
Pyrazoline Derivatives ()
- Example: 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide . Core: 4,5-dihydropyrazole (non-aromatic vs. aromatic pyrazin in the target). Substituents: Triazole and carbothioamide groups. The thioamide group introduces stronger hydrogen-bonding vs. the target’s amide.
Substituent-Based Comparisons
Halogenated Aromatic Groups
Alkyl/Aryl Substituents
- Target Compound : 4-(propan-2-yl)phenyl (bulky isopropyl).
- Analog () : 3-(3-fluoro-4-isopropoxyphenyl) in a pyrazolo[3,4-c]pyrimidin derivative .
Electronic and Noncovalent Interaction Analysis
- NCI Plots () : The chlorofluorophenyl group may participate in halogen bonding, while the pyrazin core facilitates van der Waals contacts .
Preparation Methods
Key Reaction Conditions:
A representative procedure from the literature involves:
-
Heating 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate in ethanol under reflux.
-
Adding hydrazine hydrate to induce cyclization, yielding the pyrazolo[1,5-a]pyrazin-4-one intermediate.
Formation of the Propanamide Side Chain
The propanamide moiety is attached through amide coupling or reductive amination .
Reductive Amination Approach:
-
Aldehyde Formation : Reacting 3-(pyrazolo[1,5-a]pyrazin-5-yl)propanal with (2-chloro-4-fluorophenyl)methylamine in THF.
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Reduction : Using sodium triacetoxyborohydride (STAB) in the presence of acetic acid at 20–25°C for 3 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 20–25°C |
| Yield | 68% |
Final Assembly and Purification
The final step involves coupling the propanamide side chain to the functionalized pyrazolo[1,5-a]pyrazin core.
Procedure:
-
Activation : Treating 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanoic acid with thionyl chloride to form the acyl chloride.
-
Amidation : Reacting the acyl chloride with (2-chloro-4-fluorophenyl)methylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
Purification :
Comparative Analysis of Synthetic Routes
Optimization Strategies
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
Answer:
The synthesis involves multi-step organic reactions, including cyclization of pyrazolo[1,5-a]pyrazine intermediates and coupling with substituted benzyl groups. Critical challenges include:
- Regioselectivity control : The pyrazolo-pyrazine core requires precise reaction conditions (e.g., inert atmosphere, controlled temperature) to avoid side products like regioisomers. For example, highlights the use of chromatography and recrystallization for purification .
- Functional group compatibility : The chloro-fluorophenyl and isopropylphenyl substituents may react undesirably during amide bond formation. Protective groups (e.g., tert-butoxycarbonyl for amines) are recommended, as noted in .
Methodological Solution : Optimize stepwise synthesis using flow chemistry (see ) to enhance reproducibility. Monitor reactions via TLC and characterize intermediates with NMR and HRMS.
Advanced: How can structural modifications influence the compound’s bioactivity, and what computational tools support SAR studies?
Answer:
Substituents like the chloro-fluorophenyl group and pyrazolo-pyrazine core dictate binding affinity to biological targets (e.g., enzymes or receptors). demonstrates that replacing the fluorophenyl group with chlorophenyl alters receptor selectivity due to electronic effects .
Methodological Approach :
- Molecular docking : Use tools like AutoDock Vina to predict interactions with target proteins (e.g., kinases).
- QSAR modeling : Train models on analogs from and to correlate substituent properties (e.g., Hammett σ values) with activity .
- In vitro validation : Test modified analogs in enzyme inhibition assays, adjusting synthetic routes as in for scalability.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : 1H/13C NMR confirms regiochemistry of the pyrazolo-pyrazine core and substitution patterns. For example, uses 1H NMR to verify the absence of undesired tautomers .
- HRMS : Validates molecular weight and purity (>95% by LC-MS, as in ) .
- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹; pyrazine ring vibrations at ~1550 cm⁻¹).
Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?
Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles.
Methodological Resolution :
- Reproduce assays : Standardize protocols (e.g., ATP concentration in kinase assays) and use a common reference compound.
- Purity verification : Re-characterize batches via HPLC ( recommends ≥98% purity for biological studies) .
- Meta-analysis : Compare data across structurally related compounds (e.g., ’s analogs) to identify trends in substituent effects .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation ( notes sensitivity to light for thieno-pyrimidinone analogs) .
- Solubility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers unless immediately tested ( warns against hydrolysis of acetamide groups) .
Advanced: How can flow chemistry improve the scalability of synthesis?
Answer:
Flow systems (e.g., microreactors) enhance heat/mass transfer and reduce side reactions. ’s Omura-Sharma-Swern oxidation protocol can be adapted for pyrazine ring formation .
Optimization Steps :
- Residence time : Adjust based on reaction kinetics (e.g., 10–30 minutes for cyclization steps).
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C for coupling reactions) to reduce costs.
Basic: What are the compound’s key structural motifs and their roles in reactivity?
Answer:
- Pyrazolo[1,5-a]pyrazine core : Participates in π-π stacking with biological targets () .
- Chloro-fluorophenyl group : Enhances lipophilicity and membrane permeability.
- Propanamide linker : Facilitates hydrogen bonding with enzyme active sites (e.g., ’s sulfonamide analogs) .
Advanced: How can in silico methods predict metabolic pathways or toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
